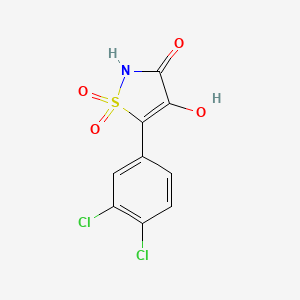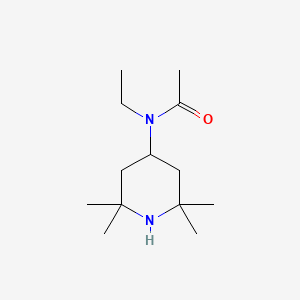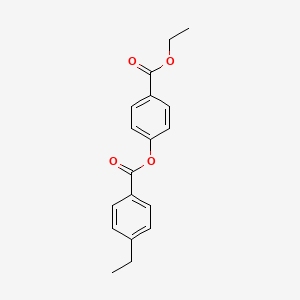![molecular formula C3H11O4PSi B14374867 {[Hydroxy(dimethyl)silyl]methyl}phosphonic acid CAS No. 90261-34-0](/img/structure/B14374867.png)
{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid is a compound characterized by the presence of a phosphonic acid group attached to a silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Hydroxy(dimethyl)silyl]methyl}phosphonic acid typically involves the reaction of dimethylsilyl chloride with a phosphonic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trimethylsilyl chloride and phosphonic acid esters. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted silyl derivatives.
Scientific Research Applications
{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which {[Hydroxy(dimethyl)silyl]methyl}phosphonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and other active sites, influencing various biochemical pathways. The silyl group may enhance the compound’s stability and facilitate its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: A simpler compound with similar chemical properties but lacking the silyl group.
Dimethylsilyl Phosphonate: A related compound with a different arrangement of functional groups.
Trimethylsilyl Phosphonic Acid: Another similar compound with an additional methyl group on the silyl moiety.
Uniqueness
{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid is unique due to the presence of both silyl and phosphonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
90261-34-0 |
|---|---|
Molecular Formula |
C3H11O4PSi |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
[hydroxy(dimethyl)silyl]methylphosphonic acid |
InChI |
InChI=1S/C3H11O4PSi/c1-9(2,7)3-8(4,5)6/h7H,3H2,1-2H3,(H2,4,5,6) |
InChI Key |
IGZOODVQKQPLKV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)

![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)


![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)



